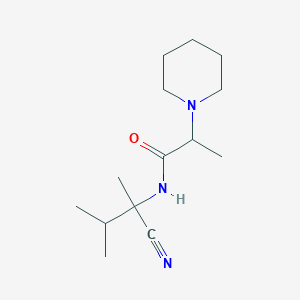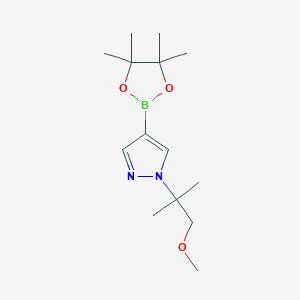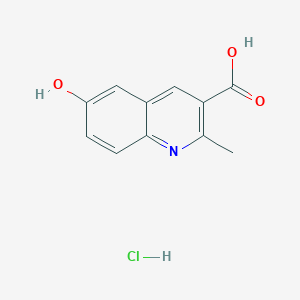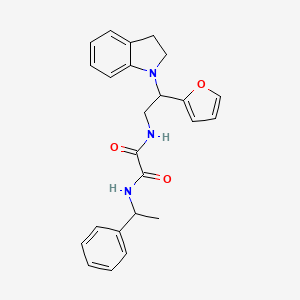![molecular formula C14H20FNO3 B2405193 tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate CAS No. 1817727-35-7](/img/structure/B2405193.png)
tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is a chemical compound with the molecular formula C14H20FNO3 . It is a solid substance and its molecular weight is 269.32 . The IUPAC name for this compound is tert-butyl (3- (4-fluorophenoxy)propyl)carbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is 1S/C14H20FNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
“tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” is a solid substance . It has a molecular weight of 269.32 . The compound should be stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- "tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate" and its derivatives are crucial intermediates in synthesizing a range of biologically active compounds. For instance, Zhao et al. (2017) described the synthesis of a related compound as an intermediate in creating omisertinib (AZD9291), a drug used for certain types of lung cancer (Zhao, Guo, Lan, & Xu, 2017).
Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of analogs for important biochemical molecules. Ober et al. (2004) discussed its role as an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Material Science and Polymer Applications
- In material science, derivatives of tert-butyl carbamate are used for enhancing the properties of polymers. For example, Park et al. (2012) synthesized antioxidants with new structures using tert-butyl carbamate derivatives for improving the thermal antioxidation behavior of polyoxymethylene (POM), a widely used engineering plastic (Park, Kobayashi, Suh, Cho, & Lee, 2012).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, the compound serves as a building block for various therapeutics. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate for natural products with cytotoxic activity against human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
Environmental Applications
- Its derivatives are also explored for environmental applications. Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates, using tert-butyl hypoiodite (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Organic Synthesis and Chemical Transformations
- The compound is instrumental in various organic syntheses and chemical transformations. Li et al. (2006) highlighted its use in aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showcasing its versatility in organic chemistry (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhang, & Zhang, 2006).
Safety and Hazards
The safety information for “tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-fluorophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCPKQJPOCXBFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)




![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)